2-(2,6-Dimethylmorpholino)pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse applications in pharmacology and biochemistry. The compound has a molecular formula of and a molecular weight of 182.23 g/mol. It is classified as a pyrimidine derivative, which is commonly utilized in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine can be achieved through several synthetic routes. One common approach involves the reaction of 2,6-dimethylmorpholine with pyrimidine derivatives. This method may utilize various catalysts and reagents to facilitate the formation of the desired amine.
The molecular structure of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine features a pyrimidine ring substituted at the 5-position with an amine group and at the 2-position with a dimethylmorpholine moiety.
InChI=1S/C9H14N4/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H2,11,12,13)
NTZHFLPLSCSVIC-UHFFFAOYSA-N
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine can undergo various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine involves its ability to interact with specific enzymes or receptors within biological systems. It is known to inhibit certain enzymes that play critical roles in metabolic pathways, thereby influencing various physiological processes.
The compound likely binds to active sites on target enzymes, altering their activity and leading to downstream effects in biochemical pathways. This mechanism underscores its potential therapeutic applications.
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine has numerous applications in scientific research:
This compound's versatile nature makes it a valuable asset in both academic research and industrial applications, contributing significantly to advancements in drug development and material sciences.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3